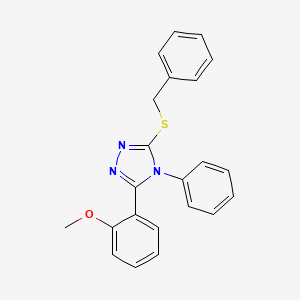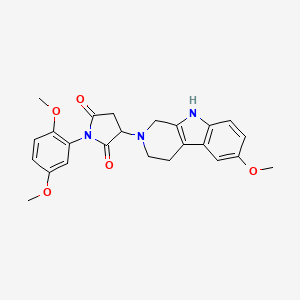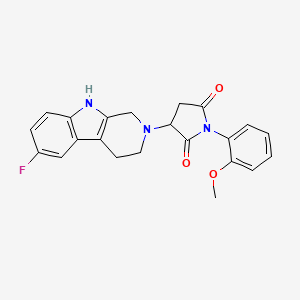![molecular formula C14H10N4 B11186884 6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene](/img/structure/B11186884.png)
6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its intricate molecular architecture makes it a subject of interest for synthetic chemists and researchers exploring novel chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene involves multiple steps, typically starting with the preparation of precursor compounds. One common approach involves the cyclization of specific diamines and aldehydes under controlled conditions. The reaction conditions often include the use of catalysts such as Au(I)/Ag(I) and microwave irradiation to facilitate the formation of the tetracyclic structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene has several scientific research applications:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s derivatives may find applications in materials science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. Similarly, its anticancer properties could involve the disruption of cellular signaling pathways critical for tumor growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-8-oxo-5-(1-piperidinyl)-1,4,6,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,9,12,14,16-heptaene-9-carbonitrile
- 3,6,13,16-Tetraoxatricyclo[16.2.2.28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Uniqueness
6-methyl-1,5,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene stands out due to its specific methyl substitution and the unique arrangement of its tetracyclic structure
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene |
InChI |
InChI=1S/C14H10N4/c1-9-10-8-16-14-17-11-4-2-3-5-13(11)18(14)12(10)6-7-15-9/h2-8H,1H3 |
InChI Key |
IAMJGFADDRWORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B11186812.png)
![2-amino-1-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11186816.png)
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide](/img/structure/B11186822.png)
![2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11186831.png)
![6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11186838.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone](/img/structure/B11186840.png)
![9'-Fluoro-6,6-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrido[1,2-A]quinoline]-2,4-dione](/img/structure/B11186843.png)


![7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11186878.png)
![3-chloro-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11186883.png)
![3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11186891.png)
![2-[[6-methyl-4-oxidanylidene-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamide](/img/structure/B11186896.png)
